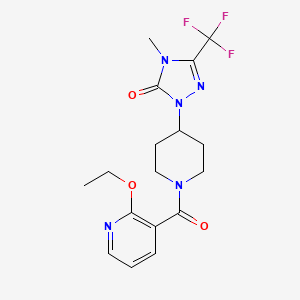
1-(1-(2-ethoxynicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-ethoxynicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H20F3N5O3 and its molecular weight is 399.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(1-(2-ethoxynicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on mechanisms of action, therapeutic potential, and related case studies.
- Molecular Formula : C18H19N5O3S
- Molecular Weight : 385.4 g/mol
- CAS Number : 2034419-12-8
The compound features a triazole ring, which is often associated with various biological activities, including antimicrobial and antiviral properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The presence of the piperidine moiety enhances its interaction with neurotransmitter receptors and enzymes, potentially influencing neurological and metabolic pathways.
Antimicrobial Activity
Recent studies have investigated the compound's efficacy against various pathogens. For example:
- Antibacterial Activity : The compound has shown promising results in inhibiting bacterial growth in vitro, particularly against strains resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis.
- Antiviral Properties : Preliminary data suggest that it may inhibit viral replication by interfering with viral entry or replication processes. Further studies are required to elucidate these mechanisms.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that the compound exhibits favorable absorption and distribution characteristics. It maintains bioactive exposure over extended periods, as indicated by significant area under the curve (AUC) values in pharmacodynamic assessments.
| Parameter | Value |
|---|---|
| AUC (min*μM/L) | 25.86 for compound 4d |
| Cmax (μg/mL) | Approximately double for 12d compared to 4d |
These findings suggest that structural modifications can enhance the bioavailability and therapeutic index of the compound.
Study 1: Anti-Tuberculosis Activity
In a study aimed at discovering novel anti-tuberculosis agents, derivatives of this compound were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One derivative exhibited an MIC (Minimum Inhibitory Concentration) of 1.5 μg/mL, indicating significant potential as an anti-tuberculosis agent. However, side effects were noted during in vivo testing, necessitating further optimization of the structure to enhance safety profiles while maintaining efficacy .
Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro. These effects are believed to be mediated through the modulation of inflammatory pathways and antioxidant responses .
Propiedades
IUPAC Name |
2-[1-(2-ethoxypyridine-3-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O3/c1-3-28-13-12(5-4-8-21-13)14(26)24-9-6-11(7-10-24)25-16(27)23(2)15(22-25)17(18,19)20/h4-5,8,11H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZRACRIQQSVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













